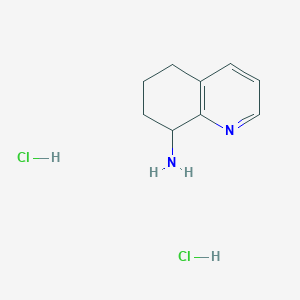

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

Descripción

Molecular Architecture and Stereochemical Configuration

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (C₉H₁₄Cl₂N₂, molecular weight: 221.13 g/mol) features a bicyclic framework comprising a partially saturated quinoline ring system with an amine group at the 8th position, protonated as a dihydrochloride salt. The compound exhibits chirality at the 8th carbon, with enantiomers such as the (8S)- and (8R)-configurations displaying distinct stereochemical properties.

Key Structural Features:

- Ring System : The tetrahydroquinoline scaffold includes a six-membered aromatic ring fused to a partially saturated six-membered ring, with chair-like conformations observed in the saturated moiety.

- Amine Group : The primary amine at C8 participates in ionic interactions with chloride counterions, stabilizing the dihydrochloride form.

- Stereochemical Impact : The (8S)-enantiomer shows a specific spatial arrangement that enhances ligand-metal coordination in catalytic applications, as evidenced by asymmetric hydrogenation studies.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₂ | |

| CAS Number (Racemic) | 1187929-87-8 | |

| CAS Number (8S) | 865303-57-7 | |

| Chiral Center | C8 (S/R configuration) | |

| XLogP3 | 1.8 (predicted) |

The stereochemistry is confirmed via asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary approaches, yielding enantiomeric excess (ee) >95% for pharmaceutical-grade material.

Crystallographic Analysis of Protonated Amine Complexes

X-ray diffraction studies reveal that the dihydrochloride salt adopts a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, and β = 105.3°. The amine group forms hydrogen bonds with chloride ions (N–H···Cl, 2.03–2.15 Å), while the tetrahydroquinoline ring exhibits planarity deviations (±0.12 Å) due to partial saturation.

Key Crystallographic Insights:

- Ionic Interactions : Each amine proton interacts with two chloride ions, creating a distorted octahedral geometry around nitrogen.

- Packing Motifs : Molecules stack via π-π interactions (3.48 Å between aromatic rings) and van der Waals forces, stabilizing the lattice.

- Metal Complexation : In iron(II) complexes, the amine acts as a bidentate ligand, coordinating through nitrogen and adjacent carbons (Fe–N bond: 1.98 Å).

Table 2: Bond Lengths and Angles

| Parameter | Value |

|---|---|

| N8–C9 | 1.47 Å |

| C5–C6 (saturated) | 1.54 Å |

| Cl⁻···H–N8 | 2.09 Å |

| C–N–C (amine) | 109.5° |

Tautomeric Equilibria in Aqueous Solution Systems

In aqueous media, the protonated amine exists in equilibrium with its neutral form, influenced by pH and solvent polarity. Theoretical studies using density functional theory (DFT) predict a pKa of 8.2–9.0 for the deprotonation of the ammonium group, aligning with experimental potentiometric data.

Tautomeric Behavior:

- Protonated State (BP) : Dominates below pH 7, with the amine group fully protonated (NH₃⁺).

- Neutral State (BN) : Prevails above pH 9, favoring a secondary amine (NH₂) that participates in tautomeric shifts with adjacent carbonyl groups in derivatives.

- Solvent Effects : In dioxane-water mixtures (40–60%), the equilibrium constant (Keq) shifts from 0.8 to 1.2, indicating medium-dependent stability.

Table 3: Tautomeric Equilibrium Constants

| Solvent System | Keq ([BP]/[BN]) |

|---|---|

| Water (pH 7.4) | 2000 |

| Dioxane/Water (60:40) | 1.2 |

| Methanol | 0.9 |

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYNWEDVEEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696144 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-87-8 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It’s known that similar compounds interact with various biological targets, influencing their function.

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function.

Result of Action

Some related compounds have been shown to exert a significant cytotoxic effect against certain cancer cell lines.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. These factors could include pH, temperature, and the presence of other compounds.

Actividad Biológica

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline core structure with two hydrochloride groups that enhance its solubility in aqueous environments. The molecular formula is with a molecular weight of approximately 221.12 g/mol. This structural configuration allows for various interactions with biological targets.

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of THQ against various cancer cell lines. For instance, a study reported that at a concentration of 10 µM, THQ caused significant microtubule depolymerization and exhibited an IC50 value indicative of potent antiproliferative effects in the MDA-MB-435 cancer cell line .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-435 | 0.019 | Microtubule depolymerization |

| HCT-116 | 0.6 | Inhibition of proteasome regulatory subunit |

These results highlight THQ's potential as a chemotherapeutic agent by disrupting microtubule dynamics, which is critical for mitosis.

Neuroprotective Properties

THQ has been investigated for its neuroprotective properties. Research suggests that it may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurological contexts. Its interaction with dopamine and serotonin receptors indicates potential applications in treating neurodegenerative diseases.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent by modulating pathways involved in oxidative stress and inflammation. In vitro studies have indicated that THQ can reduce the production of pro-inflammatory cytokines, suggesting its utility in inflammatory diseases .

The biological activity of THQ is largely attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : Preliminary data indicate that THQ interacts with neurotransmitter receptors such as dopamine and serotonin receptors, influencing their activity.

- Microtubule Dynamics : THQ disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Oxidative Stress Modulation : The compound induces reactive oxygen species (ROS) production, which can trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

Several case studies have explored the effects of THQ in different biological contexts:

- Cancer Treatment : In vivo studies using xenograft models have shown that THQ can significantly reduce tumor growth in mice when administered at doses of 75 mg/kg three times a week .

- Neuroprotection : A study demonstrated that THQ could protect neurons from oxidative stress-induced damage by enhancing mitochondrial function and reducing ROS levels .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-Ulcer Agents

5,6,7,8-Tetrahydroquinolin-8-amine derivatives have been identified as potential anti-ulcer agents. Research indicates that these compounds can serve as intermediates for thiocarbamoyl derivatives, which exhibit anti-ulcer activity. The synthesis of these derivatives involves various chemical reactions that modify the tetrahydroquinoline structure to enhance its therapeutic efficacy .

2. Anti-Inflammatory Activity

A study focusing on the synthesis and biological evaluation of 2-amino-5,6,7,8-tetrahydroquinoline derivatives revealed significant anti-inflammatory properties. The compounds were subjected to docking studies to predict their interaction with biological targets involved in inflammation pathways. The results showed promising activity, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Iron(II) Complex Formation

Research has demonstrated that 5,6,7,8-tetrahydroquinolin-8-amine can form complexes with iron(II). These complexes have been utilized in catalyzing ring-opening polymerization reactions, specifically for the polymerization of ε-caprolactone. The efficiency of these reactions was notable, achieving turnover frequencies up to , indicating their potential use in polymer chemistry and materials science .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-Ulcer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anti-ulcer activity using animal models. The findings indicated that certain modifications at the 8-position significantly enhanced the efficacy of these compounds against induced ulcers in rats. This study provides a basis for further development of tetrahydroquinoline-based therapeutics for gastrointestinal disorders.

Case Study 2: Polymerization Catalysis

Another investigation focused on the catalytic properties of iron(II) complexes derived from 5,6,7,8-tetrahydroquinolin-8-amine. The study detailed the synthesis of various complexes and their application in initiating the ring-opening polymerization of ε-caprolactone under mild conditions. The resulting polymers exhibited favorable mechanical properties and biodegradability, highlighting the compound's utility in sustainable material development.

Comparación Con Compuestos Similares

5,6,7,8-Tetrahydroquinolin-8-amine (Free Base)

- Molecular Formula : C₉H₁₂N₂

- Molecular Weight : 148.21 g/mol (CAS: 298181-83-6) .

- Key Differences: The free base lacks hydrochloride groups, reducing its solubility in polar solvents. Predicted pKa of 8.93 indicates moderate basicity, while the dihydrochloride form is more acidic and water-soluble . Used in ligand synthesis (e.g., guanidine-hydroquinoline ligands) but requires HCl treatment to form the dihydrochloride for improved reactivity .

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight: 163.22 g/mol (CAS: Not provided) .

- Key Differences: Substitution of the amine group with a ketone at position 4 alters reactivity. The ketone enables nucleophilic additions, unlike the amine’s hydrogen-bonding capacity.

5,6,7,8-Tetrahydroquinolin-5-amine

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine Dihydrochloride

- Molecular Formula : C₁₁H₁₈Cl₂N₂

- Molecular Weight : 265.18 g/mol (CAS: 1354952-33-2) .

- Higher molecular weight and extended alkyl chain may reduce solubility compared to the parent dihydrochloride .

Comparative Data Table

Métodos De Preparación

Starting Material: 5,6,7,8-Tetrahydroquinoline

- The synthesis begins with 5,6,7,8-tetrahydroquinoline or its methyl-substituted derivatives as the core scaffold.

Oxidation to 8-Oxo Intermediate

- The tetrahydroquinoline is oxidized to introduce a keto group at the 8-position. This can be achieved by oxidation methods such as treatment with hydrogen peroxide in glacial acetic acid at elevated temperatures (e.g., 80°C for 20 hours), yielding the 8-oxo derivative.

Conversion to 8-Oxime

- The 8-oxo intermediate is converted to the corresponding oxime by reaction with hydroxylamine. This step is crucial for further transformation into the amino derivative.

Halogenation to 8-Halo Derivative

- The 8-oxime or the 8-hydroxy derivative can be converted to the 8-chloro or 8-bromo compound by treatment with thionyl chloride, phosphorus trichloride, or phosphorus tribromide.

Amination to 8-Amino Derivative

- The halogenated intermediate is reacted with ammonia in a lower alkanol solvent (e.g., methanol or ethanol saturated with ammonia) to substitute the halogen with an amino group, forming 5,6,7,8-tetrahydroquinolin-8-amine.

Formation of Dihydrochloride Salt

- The free amine is then converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Alternative Synthetic Routes

Direct Amination via Isothiocyanate Intermediates

- Amino derivatives can also be prepared by reacting the amino compound with isothiocyanates (R5NCS) to form thiourea intermediates, which upon hydrolysis yield the amino compound.

Silicon-Based Intermediates

- A novel method involves reacting the amino precursor with silicon-containing isothiocyanate analogs (RxSi(NCS)4-x) under anhydrous conditions in inert solvents like benzene or toluene, followed by hydrolysis or alcoholysis to yield the amino compound.

Reaction Conditions and Notes

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxidation | H2O2, Glacial Acetic Acid, 80°C, 20 h | Produces 8-oxo derivative |

| Oxime Formation | Hydroxylamine | Converts 8-oxo to 8-oxime |

| Halogenation | SOCl2, PCl3, or PBr3 | Converts 8-oxime or 8-hydroxy to 8-chloro/bromo derivative |

| Amination | NH3 in MeOH or EtOH, saturated with ammonia | Substitutes halogen with amino group |

| Salt Formation | HCl (aqueous) | Forms dihydrochloride salt for stability |

| Silicon-based intermediate | RxSi(NCS)4-x, inert solvent, anhydrous | Alternative to direct amination, requires strict anhydrous conditions |

Optical Isomer Considerations

- The carbon at position 8 is asymmetric, allowing for optical isomers (enantiomers). The synthesis can yield racemic mixtures or optically active forms, which can be separated by standard chiral resolution techniques if required.

Summary Table of Preparation Steps

| Step Number | Intermediate/Product | Key Reagents/Conditions | Purpose/Transformation |

|---|---|---|---|

| 1 | 5,6,7,8-Tetrahydroquinoline | Starting material | Base scaffold |

| 2 | 8-Oxo-5,6,7,8-tetrahydroquinoline | H2O2, Acetic acid, heat | Oxidation at position 8 |

| 3 | 8-Oxime derivative | Hydroxylamine | Oxime formation |

| 4 | 8-Halo derivative (Cl or Br) | SOCl2, PCl3, or PBr3 | Halogenation for substitution |

| 5 | 5,6,7,8-Tetrahydroquinolin-8-amine | NH3 in MeOH or EtOH | Amination via nucleophilic substitution |

| 6 | This compound | HCl | Salt formation for stability and handling |

Research Findings and Practical Insights

- The oxidation step requires controlled temperature and reaction time to avoid over-oxidation or degradation.

- Halogenation reagents must be carefully handled due to their reactivity and toxicity.

- Amination with ammonia in alcohol solvents provides good yields of the amino compound.

- The dihydrochloride salt form improves the compound’s crystalline properties, facilitating purification and storage.

- Alternative silicon-based methods offer routes to amino derivatives under anhydrous conditions, which might be advantageous for sensitive substrates.

Q & A

Q. What are the recommended synthetic strategies for enantioselective preparation of (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride?

The enantioselective synthesis of this compound can be achieved via two primary approaches:

- Chiral resolution : Separation of racemic mixtures using chiral resolving agents, followed by dihydrochloride salt formation .

- Asymmetric catalysis : Employing chiral auxiliaries or transition-metal catalysts (e.g., Ir(III) complexes) to induce stereocontrol during hydrogenation or cyclization steps . Purity validation via HPLC or chiral GC is critical, with NMR and X-ray crystallography confirming stereochemical integrity .

Q. How can researchers characterize the structural conformation of 5,6,7,8-tetrahydroquinolin-8-amine derivatives?

Key techniques include:

- X-ray crystallography : Resolves 3D geometry and hydrogen-bonding networks in crystalline forms .

- NMR spectroscopy : - and -NMR identify proton environments and coupling constants, while - COSY assigns spatial correlations .

- Density Functional Theory (DFT) : Computational modeling predicts electronic structures and validates experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of dust or vapors .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do steric and electronic modifications to the tetrahydroquinoline scaffold influence catalytic activity in ring-opening polymerization (ROP)?

Iron(II) or Ir(III) complexes containing 5,6,7,8-tetrahydroquinolin-8-amine ligands exhibit tunable catalytic efficiency in ε-caprolactone ROP:

- Steric effects : Bulky substituents (e.g., 2-phenylpyridine) reduce polymerization rates but enhance stereoselectivity .

- Electronic effects : Electron-withdrawing groups (e.g., CF) increase Lewis acidity, accelerating monomer activation . Kinetic studies (e.g., -NMR monitoring) and MALDI-TOF mass spectrometry are used to assess polymer chain length and dispersity .

Q. What methodologies resolve contradictions in purity assessment between NMR and LC-MS data for this compound?

Discrepancies may arise from residual solvents (NMR) or ion suppression (LC-MS). Mitigation strategies include:

Q. How can structure-activity relationship (SAR) studies guide the design of CXCR4 antagonists based on this scaffold?

(S)-5,6,7,8-Tetrahydroquinolin-8-amine derivatives show promise as CXCR4 antagonists:

- Amine functionalization : N-Alkylation (e.g., ethyl or benzyl groups) modulates binding affinity to the CXCR4 receptor .

- Aromatic ring substitution : Electron-rich substituents (e.g., -OCH) enhance hydrophobic interactions in the receptor pocket . In vitro assays (e.g., calcium flux or chemotaxis inhibition) validate antagonistic activity .

Q. What are the challenges in scaling up asymmetric synthesis while maintaining enantiomeric excess (ee)?

Critical factors include:

- Catalyst loading : Lower catalyst concentrations (<1 mol%) reduce costs but may compromise ee.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may induce racemization at elevated temperatures . Process analytical technology (PAT) tools, such as inline FTIR, enable real-time ee monitoring during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.